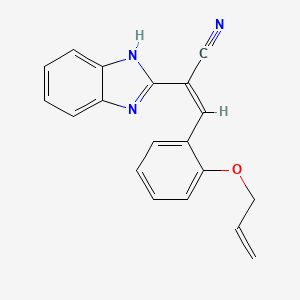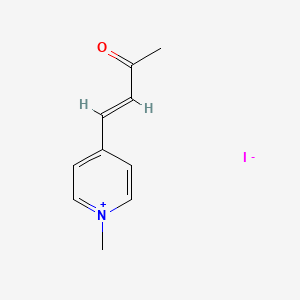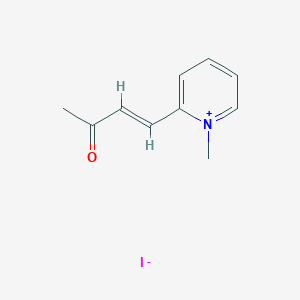![molecular formula C32H36N2O5 B1657262 (1R,3E,6R,7Z,9S,11E,13R,14S,16S,17R,18S)-6,14-Dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione CAS No. 55945-73-8](/img/structure/B1657262.png)
(1R,3E,6R,7Z,9S,11E,13R,14S,16S,17R,18S)-6,14-Dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3E,6R,7Z,9S,11E,13R,14S,16S,17R,18S)-6,14-Dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione is a natural product found in Chaetomium subaffine, Chaetomium cochliodes, and Chaetomium mollipilium with data available.
Applications De Recherche Scientifique
Macrocyclic Structure Analysis
The compound exhibits a complex macrocyclic structure. Alaoui et al. (2007) analyzed a similar macrocycle, highlighting the spatial orientation of its carbonyl groups and their potential in coordination chemistry. This suggests the relevance of such compounds in studying molecular interactions and designing complex molecular architectures (Alaoui et al., 2007).
Antimicrobial and Antitumor Activities
Shaheen et al. (2014) synthesized triorganotin(IV) derivatives showing significant antimicrobial and anticancer activities. Compounds with similar structures could have potential applications in developing new therapeutic agents (Shaheen et al., 2014).
Synthetic Methodologies in Organic Chemistry
Mathys and Kraft (2014) demonstrated synthetic techniques for producing isomers with specific configurations. The complex structure of the compound could benefit from such synthetic methodologies for targeted isomer production (Mathys & Kraft, 2014).
Investigation of Ligand Activities
Minematsu et al. (2010) explored the inhibitory effects of a complex molecule on CYP3A4/5, highlighting how structurally complex compounds can be used to study and influence specific metabolic pathways (Minematsu et al., 2010).
Studies in Chemical Toxicology
Grose and Bjeldanes (1992) conducted research on indole derivatives, focusing on their transformation in acidic media. This kind of study could be relevant for understanding the behavior of the specified compound under different environmental conditions (Grose & Bjeldanes, 1992).
Resolution of Inflammation
Mas et al. (2012) investigated lipid mediators derived from fatty acids in resolving inflammation. The specified compound, due to its complex structure, might have implications in similar pathways or in modulating inflammatory responses (Mas et al., 2012).
Application in Cyclization Reactions
Vedejs and Little (2002) described the use of complex organic molecules in cyclization reactions. The specified compound could be used in similar reactions to synthesize novel organic structures (Vedejs & Little, 2002).
Propriétés
Numéro CAS |
55945-73-8 |
|---|---|
Formule moléculaire |
C32H36N2O5 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
(1R,3E,6R,7Z,9S,11E,13R,14S,16S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione |
InChI |
InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-14,16-17,19,23,25,28-30,33,37-38H,4,8,15H2,1-3H3,(H,34,39)/b10-7+,13-12+,18-14-/t17-,19+,23-,25-,28-,29+,30+,32+/m0/s1 |
Clé InChI |
FTBNYQWFSWKCKW-MRSLDMDQSA-N |
SMILES isomérique |
C[C@H]/1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)O |
SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O |
SMILES canonique |
CC1CC=CC2C(C(=C)C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O |
Synonymes |
chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-bromo-5-methoxy-phenyl)methylideneamino]-2-naphthalen-1-yloxy-propanamide](/img/structure/B1657179.png)

![N-(furan-2-ylmethyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide](/img/structure/B1657181.png)
![2-(3-chlorophenoxy)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide](/img/structure/B1657184.png)

![[1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B1657186.png)
![ethyl (2Z)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657188.png)
![3-chloro-6-methoxy-N-[(E)-pyridin-2-ylmethylideneamino]-1-benzothiophene-2-carboxamide](/img/structure/B1657189.png)
![5-bromo-N-[(E)-1-thiophen-2-ylethylideneamino]furan-2-carboxamide](/img/structure/B1657193.png)
![6,7-dimethoxyspiro[4H-isoquinoline-3,1'-cyclopentane];hydrochloride](/img/structure/B1657195.png)

![N-[(E)-(4-Bromophenyl)methylideneamino]tricyclo[4.3.1.13,8]undecane-1-carboxamide](/img/structure/B1657199.png)
![2-[3-[2-[5-(4-Fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide](/img/structure/B1657201.png)
![4-chloro-N'-[1-(5-chloro-2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B1657202.png)
